molecular formula C15H16BrNO4 B6417450 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-60-4

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6417450
CAS No.: 873857-60-4
M. Wt: 354.20 g/mol
InChI Key: ZGJSKEWAYDQMJW-UHFFFAOYSA-N
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Description

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C15H16BrNO4 and its molecular weight is 354.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.02627 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed overview of its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16BrNO4\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_{4}

Physical Properties

PropertyValue
Molecular Weight348.20 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of breast cancer (MCF-7), lung cancer, and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study conducted by researchers at a Japanese university, the compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential applications in treating inflammatory diseases.

Research Findings:
A study highlighted that treatment with this compound resulted in a significant reduction in cytokine levels in vitro, emphasizing its role as a potential therapeutic agent for inflammatory conditions .

Antibacterial Activity

The antibacterial efficacy of this compound has been tested against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics.

Table: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and methoxy groups enhances its binding affinity to target proteins involved in cell signaling pathways related to apoptosis and inflammation.

Applications in Scientific Research

Given its promising biological activities, this compound has potential applications in several fields:

  • Pharmaceutical Development: It could be developed into novel antitumor or anti-inflammatory drugs.
  • Biotechnology: Its antibacterial properties suggest applications in developing diagnostic assays or antimicrobial agents.
  • Environmental Science: Potential uses include detecting environmental contaminants due to its chemical stability.

Current State of Research

Ongoing research is focused on optimizing the synthesis of this compound and exploring its full therapeutic potential. Studies are being conducted to better understand its pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

6-bromo-N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-4-8(2)17-14(18)11-6-9-5-10(16)7-12(20-3)13(9)21-15(11)19/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJSKEWAYDQMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.